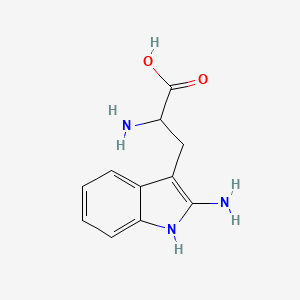

2-Amino-DL-tryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-amino-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)14-10(7)13/h1-4,8,14H,5,12-13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFFNBUNVIZDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino Dl Tryptophan and Its Enantiomers

Chemical Synthesis Approaches for DL-Tryptophan

The industrial production of tryptophan relies on both fermentation and chemical synthesis. While fermentation methods directly produce the biologically active L-enantiomer, chemical synthesis initially yields a racemic mixture of DL-tryptophan, which must then be resolved. Various chemical routes have been developed to synthesize the tryptophan molecule's core indole (B1671886) structure and append the amino acid side chain.

Racemic Synthesis Routes

Several key chemical strategies have been established for the synthesis of racemic DL-tryptophan. These methods often involve the construction of the indole ring system or the alkylation of a suitable precursor.

One prominent method involves the reaction of gramine (B1672134) with diethyl acetamidomalonate. Gramine, which is 3-(dimethylaminomethyl)indole, can be synthesized from indole, formaldehyde, and dimethylamine. In this synthesis, the dimethylamino group of gramine acts as a leaving group when it is alkylated by diethyl acetamidomalonate. The subsequent hydrolysis and decarboxylation of the resulting intermediate yield DL-tryptophan.

Another well-established route utilizes acrolein as a starting material. In this process, a Michael-type condensation reaction occurs between acrolein and ethyl acetamidomalonate, often catalyzed by a basic substance like an anion exchange resin. oup.com The resulting aldehyde intermediate is then converted to its phenylhydrazone. This intermediate undergoes a Fischer indole synthesis, a classic acid-catalyzed reaction, to form the indole ring. oup.comoup.com The final steps of hydrolysis and decarboxylation produce DL-tryptophan. oup.com

The Fischer indole synthesis is a cornerstone of many tryptophan synthesis strategies. wikipedia.orgbyjus.com This reaction involves heating a phenylhydrazone with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgbyjus.com For tryptophan synthesis, a suitable aldehyde containing the protected amino acid backbone is reacted with phenylhydrazine (B124118) to form the corresponding phenylhydrazone, which is then cyclized to create the indole nucleus of tryptophan. byjus.com

Strategies for Racemization and Resolution

Once DL-tryptophan is synthesized, the separation of the D- and L-enantiomers is required. This process is known as resolution. To achieve a total conversion of the racemate into a single desired enantiomer, the undesired enantiomer is often racemized—converted back into the DL-mixture—and recycled through the resolution process. This combination of resolution and racemization is termed a second-order asymmetric transformation.

Chemical racemization can be achieved by heating the amino acid in the presence of an acid or a base. For instance, racemization of L-tryptophan has been carried out by heating it with a racemizing agent such as sodium hydroxide (B78521) or salicylaldehyde. Enzymatic methods also exist, utilizing enzymes like broad specificity amino acid racemases from organisms such as Pseudomonas putida. cdnsciencepub.com While the wild-type enzyme has low activity for tryptophan, mutant variants have been developed with significantly higher efficacy, allowing for the conversion of L-tryptophan into DL-tryptophan. cdnsciencepub.com

Membrane-based resolution offers a continuous and potentially efficient method for separating enantiomers. These techniques often rely on chiral recognition agents immobilized onto or within a membrane structure.

A notable example is the use of a bovine serum albumin (BSA)-multilayered porous hollow-fiber membrane . oup.com In this system, BSA, a protein known to bind tryptophan enantioselectively, acts as the chiral selector. The porous membrane is modified with polymer chains that provide multilayer binding sites for BSA. oup.com When a solution of DL-tryptophan is passed through this membrane, the L-tryptophan is recognized and bound more strongly by the BSA, leading to its separation from the D-enantiomer. This method achieves high resolution and can be operated at high flow rates due to minimal diffusional resistance. oup.com Similarly, human serum albumin (HSA) has been used in permeation cell systems, where it enhances the selective permeation of L-tryptophan, to which it binds more strongly. chim.it

Enzymatic resolution methods are highly valued for their exceptional stereoselectivity, allowing for clean separation of enantiomers under mild reaction conditions. These techniques typically involve the selective transformation of one enantiomer in the racemic mixture, which allows it to be separated from the unreacted enantiomer.

Enzymatic hydrolysis is a common strategy for resolving N-acylated DL-amino acids. In this approach, the racemic mixture of N-acyl-DL-tryptophan is subjected to the action of an acylase enzyme that stereoselectively hydrolyzes only the N-acyl-L-tryptophan.

For example, mold acylase from Aspergillus species is used to asymmetrically hydrolyze N-acetyl-DL-tryptophan. The enzyme specifically cleaves the acetyl group from N-acetyl-L-tryptophan, yielding free L-tryptophan and leaving the N-acetyl-D-tryptophan unreacted. The resulting mixture of L-tryptophan and N-acetyl-D-tryptophan can then be easily separated based on their different chemical properties. The recovered N-acetyl-D-tryptophan can be racemized and recycled. Another enzyme, papain , can catalyze the formation of an anilide from the L-enantiomer of acylated tryptophan when reacted with aniline, allowing for separation.

Table 1: Comparison of Enzymatic Hydrolysis Methods This table is interactive. Click on the headers to sort the data.

| Enzyme | Substrate | Products | Key Advantage |

|---|---|---|---|

| Mold Acylase | N-acetyl-DL-tryptophan | L-tryptophan + N-acetyl-D-tryptophan | High stereospecificity, yielding optically pure L-amino acids. |

An alternative enzymatic strategy involves the selective degradation of one enantiomer, leaving the other intact. This is particularly useful for obtaining the D-enantiomer, as many degradative enzymes are highly specific for the naturally occurring L-form.

Enzymes such as L-amino acid oxidase (L-AAO) or tryptophan-2,3-dioxygenase (TDO) can be employed for this purpose. byjus.com These enzymes specifically catalyze the oxidative deamination or cleavage of L-tryptophan, converting it into other products while leaving D-tryptophan untouched in the reaction mixture. For instance, TDO, found primarily in the liver, is highly specific for L-tryptophan and initiates its degradation along the kynurenine (B1673888) pathway. byjus.com By selectively removing the L-enantiomer from the racemic mixture, this method allows for the isolation of highly pure D-tryptophan.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Synonym(s) |

|---|---|

| 2-Amino-DL-tryptophan | DL-Tryptophan |

| Acrolein | 2-Propenal |

| Aniline | Phenylamine |

| Bovine Serum Albumin | BSA |

| Diethyl acetamidomalonate | |

| Dimethylamine | |

| Ethyl acetamidomalonate | |

| Formaldehyde | Methanal |

| Gramine | 3-(Dimethylaminomethyl)indole |

| Human Serum Albumin | HSA |

| Indole | |

| L-Tryptophan | (S)-2-Amino-3-(1H-indol-3-yl)propanoic acid |

| N-acetyl-D-tryptophan | |

| N-acetyl-L-tryptophan | |

| Phenylhydrazine | |

| Salicylaldehyde | 2-Hydroxybenzaldehyde |

Enzymatic Resolution Methods

Amide Enzyme Processes

The enzymatic resolution of racemic mixtures is a key strategy for producing enantiomerically pure amino acids. While the direct use of amide enzymes, such as amidases or aminoacylases, for the synthesis of this compound is not extensively detailed in readily available literature, the principle of enzymatic resolution is well-established for similar compounds. For instance, D-aminoacylase has been effectively used in the optical resolution of N-acetyl-7'- and 6'-bromo-dl-tryptophan to synthesize their corresponding D-enantiomers. researchgate.net This process involves the selective hydrolysis of the N-acetyl group from the D-enantiomer, allowing for its separation from the unreacted L-enantiomer. researchgate.net This highlights the potential of amide-hydrolyzing enzymes in the enantioselective synthesis of tryptophan derivatives.

Enantioselective Synthesis of L-Tryptophan and D-Tryptophan

The demand for enantiomerically pure L- and D-tryptophan, crucial building blocks in pharmaceuticals and biotechnology, has driven the development of highly selective synthetic methods. researchgate.netmanchester.ac.uk Enzymatic and chemo-enzymatic strategies are at the forefront of this research, offering advantages in terms of specificity and environmental impact over traditional chemical synthesis.

Enzymatic Synthesis Using Tryptophan Synthase

Tryptophan synthase (EC 4.2.1.20) is a pivotal enzyme in the biosynthesis of L-tryptophan. nih.gov This enzyme, typically a heterotetramer with an α2β2 subunit structure in organisms like Escherichia coli, catalyzes the final steps of L-tryptophan synthesis. nih.govchim.it The α subunit is responsible for cleaving indole-3-glycerol phosphate (B84403) to produce indole, which is then channeled to the β subunit. nih.govchim.it The β subunit, in a pyridoxal (B1214274) phosphate-dependent reaction, catalyzes the condensation of indole with L-serine to form L-tryptophan. chim.it

The efficiency of tryptophan synthase can be enhanced through protein engineering. By employing rational design and directed evolution, mutant enzymes with improved thermostability and catalytic efficiency have been developed. For example, a mutant (G395S/A191T) of E. coli tryptophan synthase exhibited a 4.8-fold higher catalytic efficiency compared to the wild-type enzyme. nih.gov

Table 1: Comparison of Wild-Type and Mutant Tryptophan Synthase

| Enzyme | Km (mM) | kcat/Km (mM-1s-1) |

|---|---|---|

| Wild-Type | - | - |

Data sourced from a study on engineered tryptophan synthase from Escherichia coli. nih.gov

Formation from Indole and L-Serine

The canonical reaction catalyzed by the β-subunit of tryptophan synthase is the synthesis of L-tryptophan from indole and L-serine. nih.govchim.it This biocatalytic C-C bond formation is highly efficient and specific. nih.gov The process has been optimized for industrial production, with studies focusing on reaction conditions such as substrate concentration, temperature, and pH to maximize yield. nih.gov For instance, using an engineered tryptophan synthase, an L-tryptophan yield of 81% was achieved under optimized conditions. nih.gov

Table 2: Optimized Conditions for L-Tryptophan Synthesis using Mutant Tryptophan Synthase

| Parameter | Optimal Value |

|---|---|

| L-serine Concentration | 50 mmol/L |

| Reaction Temperature | 40 °C |

| pH | 8 |

Data from a study on improving L-tryptophan synthesis through enzyme engineering. nih.gov

Furthermore, the process can be adapted to produce L-tryptophan from DL-serine by coupling tryptophan synthase with an amino acid racemase. The racemase continuously converts the unreactive D-serine into L-serine, which can then be utilized by tryptophan synthase, allowing for a theoretical 100% conversion of the racemic starting material. nih.gov

One-Pot Enzymatic Synthesis from D,L-2-amino-delta2-thiazoline-4-carboxylic acid (DL-ATC) and Indole

A one-pot enzymatic method has been developed for the synthesis of L-tryptophan from D,L-2-amino-delta2-thiazoline-4-carboxylic acid (DL-ATC) and indole. This process utilizes a combination of enzymes. nih.gov First, L-2-amino-delta2-thiazoline-4-carboxylic acid hydrolase and S-carbamyl-L-cysteine amidohydrolase from Pseudomonas sp. convert DL-ATC into L-cysteine. nih.gov Subsequently, a recombinant E. coli strain expressing L-tryptophanase catalyzes the reaction between the generated L-cysteine and indole to produce L-tryptophan. nih.gov Under optimal conditions, this one-pot synthesis achieved a 95.4% conversion rate of DL-ATC, demonstrating an environmentally friendly alternative to chemical synthesis for L-tryptophan production. nih.gov

Chemo-Enzymatic Synthesis for Isotopic Labeling

Isotopically labeled amino acids are invaluable tools in mechanistic and structural studies of biological systems. d-nb.info Chemo-enzymatic methods provide a powerful approach for the specific incorporation of isotopes like deuterium (B1214612) (²H) and tritium (B154650) (³H) into tryptophan. d-nb.info These methods combine the selectivity of enzymes with the versatility of chemical synthesis.

Deuterium and Tritium Labeling Strategies

Specific labeling of L-tryptophan with deuterium or tritium can be achieved through enzymatic methods. For instance, the enzyme tryptophanase (EC 4.1.99.1) from E. coli can catalyze the isotopic exchange between an incubation medium containing D₂O or ³H₂O and L-tryptophan. d-nb.info This enzyme facilitates the labilization of the hydrogen atom at the α-carbon, enabling the incorporation of deuterium or tritium at this position. d-nb.info This method has been used to prepare isotopomers of halogenated L-tryptophan derivatives with 100% deuterium labeling at the α-position. researchgate.net

Another strategy involves the enzymatic coupling of halogenated indole derivatives with S-methyl-L-cysteine in a deuterated water (D₂O) medium, catalyzed by tryptophanase, to yield α-deuterated L-tryptophan analogues. researchgate.net These chemo-enzymatic approaches offer precise control over the position of the isotopic label, which is crucial for detailed mechanistic studies of enzymatic reactions. d-nb.info

Strategies for D-Amino Acid Synthesis

D-amino acids, including D-tryptophan, are valuable chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules. nih.govnih.gov While less common in nature than their L-enantiomers, they play significant physiological roles and are increasingly incorporated into drug design. nih.gov Enzymatic and chemoenzymatic methods are often preferred for the synthesis of D-amino acids due to their high stereoselectivity and mild reaction conditions. researchgate.netrsc.org

Multi-enzyme cascade reactions have emerged as powerful tools for the synthesis of D-tryptophan and its derivatives. nih.govtandfonline.com These one-pot systems offer several advantages, including the elimination of intermediate purification steps, reduced solvent usage, and the potential to overcome thermodynamic limitations. researchgate.net

A notable example involves a three-enzyme system that converts indoles into D-tryptophan derivatives. nih.gov This cascade begins with the synthesis of the L-tryptophan derivative from the corresponding indole and L-serine, catalyzed by tryptophan synthase. chim.it The subsequent stereoinversion is achieved through a two-step process involving an L-amino acid deaminase (LAAD) and a D-amino acid aminotransferase (DAAT). nih.govacs.org The LAAD oxidatively deaminates the L-enantiomer to the corresponding α-keto acid, which is then stereoselectively aminated by the DAAT to yield the D-tryptophan derivative. nih.gov This system has been successfully applied to a range of substituted indoles, producing D-tryptophan derivatives with high enantiomeric excess (ee >99%) and good conversion yields (81–99%). nih.gov

Another multi-enzymatic approach is the "hydantoinase process," which is used for the industrial-scale production of various D-amino acids. This process utilizes a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase to convert a racemic hydantoin precursor into the corresponding D-amino acid with high yield and enantioselectivity. nih.gov

Stereoinversion provides a direct route to D-amino acids from the more readily available L-enantiomers. rsc.org A common strategy involves the deamination of the L-amino acid to an intermediate α-keto acid, followed by the stereoselective reductive amination to the D-amino acid. rsc.orgnih.gov This can be achieved using a cascade of two enzymes: an L-amino acid deaminase (LAAD) and a D-amino acid dehydrogenase (DAADH). rsc.org

The LAAD from Proteus myxofaciens (PmaLAAD) is often used for the oxidative deamination step. nih.gov For the reductive amination, a D-amino acid dehydrogenase, such as meso-diaminopimelate dehydrogenase (DAPDH), can be employed. rsc.orgnih.gov To drive the reductive amination, a cofactor regeneration system, typically involving formate (B1220265) dehydrogenase (FDH) and formate, is often included to recycle the required NADPH. nih.gov This chemoenzymatic approach has been used to synthesize a variety of D-amino acids, including D-phenylalanine, from their L-counterparts with quantitative yields and excellent enantiomeric excess (>99%). rsc.org

L-amino acid oxidases (LAAOs) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to produce the corresponding α-keto acid, ammonia (B1221849), and hydrogen peroxide. wikipedia.orgnih.gov This stereoselectivity can be exploited for the production of D-amino acids through deracemization processes. nih.gov

In a typical deracemization setup, the LAAO selectively oxidizes the L-enantiomer from a racemic mixture of amino acids. The resulting α-keto acid can then be non-selectively reduced back to the racemic amino acid by a chemical reducing agent, such as ammonia-borane. nih.gov This continuous cycle of selective oxidation and non-selective reduction leads to the gradual enrichment and eventual accumulation of the D-enantiomer. researchgate.net

The LAAO from the actinomycete Lechevalieria aerocolonigenes (RebO) has shown utility in the synthesis of halogenated D-tryptophan derivatives. nih.gov This enzyme can be used in a one-pot dynamic stereoinversion process, leading to D-enantiomers with high enantiomeric excess. acs.org For instance, D-5-Br-tryptophan has been synthesized using a bienzymatic system combining a tryptophan 5-halogenase with RebO. nih.govresearchgate.net

Table 2: Enzymatic Strategies for D-Tryptophan Derivative Synthesis

| Strategy | Key Enzymes | Starting Material | Product | Key Features |

|---|---|---|---|---|

| Multi-Enzymatic Process nih.govacs.org | Tryptophan Synthase, L-Amino Acid Deaminase, D-Aminotransferase | Indole derivatives | D-Tryptophan derivatives | One-pot synthesis, high conversion (81-99%), excellent enantiomeric excess (>99%) nih.gov |

| Stereoinversion rsc.orgnih.gov | L-Amino Acid Deaminase, D-Amino Acid Dehydrogenase, Formate Dehydrogenase | L-Amino acids | D-Amino acids | Quantitative yield, high optical purity (>99% ee) rsc.org |

| L-Amino Acid Oxidase Application nih.govacs.org | L-Amino Acid Oxidase (e.g., RebO), Tryptophan Halogenase | L-Tryptophan derivatives | Halogenated D-Tryptophan derivatives | Dynamic stereoinversion, high enantiomeric excess (≈100%) for some substrates nih.gov |

Synthesis of Modified Tryptophan Derivatives and Analogues

C-C Bond Formation Reactions for Indole Coupling

The synthesis of tryptophan derivatives with modifications on the indole ring is of significant interest for the development of new pharmaceuticals and biological probes. chim.itresearchgate.net One of the primary strategies for creating these analogues involves the formation of a carbon-carbon bond to couple a substituted indole moiety with an amino acid backbone precursor. chim.it

Several methods have been developed for this purpose. A classical approach is the Friedel-Crafts conjugate addition of indoles to 2-aminoacrylates, which are derived from serine. chim.it This reaction is catalyzed by the β-subunit of tryptophan synthase in biological systems. chim.it Chemical variations of this reaction have also been developed, sometimes employing Lewis acids to promote the addition.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized for the late-stage modification of halogenated tryptophan derivatives. nih.gov For instance, 7-bromotryptophan can be coupled with various boronic acids to introduce aryl or other substituents at the 7-position of the indole ring. nih.gov The Larock indole synthesis is another powerful palladium-catalyzed method that can be used to construct the indole ring system directly onto a suitably functionalized amino acid side chain. chim.it

More recently, methods involving C-H activation have gained prominence. These reactions allow for the direct coupling of indoles with amino acid precursors, avoiding the need for pre-functionalized starting materials. For example, substituted 3-iodoindoles can be coupled with alanine (B10760859) derivatives via a palladium-catalyzed β-C(sp³)-H activation process. chim.it

These C-C bond formation strategies provide a versatile toolkit for accessing a wide array of structurally diverse tryptophan analogues, enabling the exploration of structure-activity relationships in various biological contexts. chim.itrsc.org

Table 3: C-C Bond Formation Reactions for Tryptophan Analogue Synthesis

| Reaction Type | Key Reagents/Catalysts | Substrates | Product Type |

|---|---|---|---|

| Friedel-Crafts Conjugate Addition chim.it | Tryptophan Synthase (enzymatic) or Lewis Acids (chemical) | Indoles, 2-aminoacrylates (from serine) | Tryptophan analogues chim.it |

| Suzuki-Miyaura Coupling nih.gov | Pd catalyst, base | Halogenated tryptophan, boronic acids | Aryl-substituted tryptophan analogues nih.gov |

| Larock Indole Synthesis chim.it | Pd catalyst | o-haloanilines, internal alkynes with amino acid side chain | Tryptophan analogues chim.it |

| β-C(sp³)-H Activation chim.it | Pd catalyst | 3-iodoindoles, alanine derivatives | Tryptophan analogues chim.it |

Construction of Indole Moiety in Amino Acid Side Chains

One fundamental approach to synthesizing tryptophan derivatives involves building the indole ring system directly onto the side chain of a suitable amino acid precursor. chim.it This strategy offers a high degree of flexibility for creating diversely substituted tryptophans that may not be accessible through direct modification of the parent amino acid. chim.it

The final step in the natural biosynthesis of tryptophan exemplifies this approach, where the enzyme tryptophan synthase catalyzes the condensation of indole with serine. nih.gov In this reaction, serine provides the core α-carbon, amino group, and carboxylic acid group, while the indole moiety is attached to the β-carbon. nih.gov

A novel enzymatic strategy involves relocating the 2-aminopropionic acid side chain of L-tryptophan from the C-3 to the N-1 position of the indole ring. acs.org This N-1 substituted indole can then serve as a substrate for a Pictet-Spenglerase enzyme, McbB, which, upon reaction with an aldehyde, constructs a rare pyrazino[1,2-a]indole (B3349936) framework rather than the typical β-carboline skeleton formed from natural tryptophan. acs.org This method highlights how modifying the amino acid side chain's attachment point can lead to entirely new heterocyclic scaffolds. acs.org

C-H Activation in Tryptophan for Substituent Introduction

Direct functionalization of the tryptophan indole ring via transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical method for introducing substituents. chim.itacs.org This approach avoids the need for pre-functionalized starting materials and allows for the introduction of groups at positions that are otherwise difficult to access. acs.org

Palladium catalysis is commonly employed for this purpose. acs.orgacs.org For example, a Pd(OAc)₂-catalyzed method has been developed for the regioselective olefination of tryptophan at the C-4 position. acs.org This transformation is challenging because electrophilic attacks typically favor the C-2 position. acs.org Success relies on using appropriate directing groups on the amino acid's nitrogen to guide the metal catalyst to the desired C-H bond. acs.orgrsc.org Similarly, C-H activation has been used for the arylation of tryptophan residues, allowing for the synthesis of β-arylated derivatives. rsc.orgnih.gov

The choice of directing group and reaction conditions is critical for controlling the site selectivity of the C-H activation. Amides of 8-aminoquinoline (B160924) (AQ) have proven effective as directing groups for C(sp³)–H functionalization at the β-position. rsc.org For modifications on the indole ring, protecting the indole nitrogen with a bulky group can enhance selectivity for the C-4 position. acs.org Recent studies have also focused on overcoming catalyst deactivation, which can occur under aqueous conditions, to enable the use of lower palladium loadings with air as the oxidant. acs.org

| Position | Reaction Type | Catalyst System | Key Features |

|---|---|---|---|

| C-4 | Olefination | Pd(OAc)₂ / AgOAc | Requires directing and protecting groups for regioselectivity. acs.org |

| C-2 | Olefination | Pd(OAc)₂ / Ag(OAc) | Applied to tryptophan residues within peptides. ntu.ac.uk |

| β-C(sp³) | Arylation | Pd(OAc)₂ | Uses an 8-aminoquinoline (AQ) directing group. rsc.org |

| C-2 | Arylation | Pd(OAc)₂ / Cu(OAc)₂ | Circumvents the need for pre-functionalized organometallic precursors. ub.edu |

Synthesis via Aziridine-2-carboxylates

A versatile method for synthesizing tryptophan and its derivatives involves the nucleophilic ring-opening of serine-derived aziridine-2-carboxylates. chim.it In this approach, the three-membered aziridine (B145994) ring, which is activated by an electron-withdrawing group on the nitrogen, is opened by an indole nucleophile. chim.itclockss.org This reaction forms a new carbon-carbon bond at the β-position of the amino acid backbone, directly installing the indole side chain. chim.it

The reaction is typically promoted by a Lewis acid. Early examples used an excess of zinc triflate (Zn(OTf)₂), which resulted in moderate yields. chim.it The methodology was later optimized using stoichiometric amounts of scandium triflate (Sc(OTf)₃), which provided the desired tryptophan derivatives in good yields. chim.itscilit.com However, the yield can decrease significantly when using indoles bearing nitro or hydroxyl substituents. chim.it The choice of protecting group on the aziridine nitrogen (e.g., Cbz or Fmoc) and the Lewis acid are crucial for the success of the reaction. scilit.com

This strategy has been successfully applied in the total synthesis of natural products. For instance, the Sc(III)-promoted opening of an aziridine with a 4-borylated indole was a key step in the synthesis of (–)-clavicipitic acid. chim.it

| Lewis Acid | Protecting Group | Result | Reference |

|---|---|---|---|

| Zn(OTf)₂ (excess) | Not specified | Moderate yields of tryptophan derivatives. | chim.it |

| Sc(OTf)₃ (stoichiometric) | Cbz or Fmoc | Good yields with various indoles. | chim.itscilit.com |

| Sc(ClO₄)₃ | Not specified | Improved regioselectivity with methyl aziridine-2-carboxylate. | chim.it |

Friedel-Crafts Conjugate Addition to 2-Aminoacrylates

The Friedel-Crafts conjugate addition of indoles to 2-aminoacrylate derivatives is another effective strategy for the synthesis of racemic and enantiomerically enriched tryptophan derivatives. chim.it This reaction involves the addition of the indole nucleophile to the β-position of an electrophilic dehydroamino acid, such as methyl 2-acetamidoacrylate. nih.gov

Initial developments of this method utilized Lewis acids like ethylaluminum dichloride (EtAlCl₂) to promote the reaction, affording racemic DL-tryptophan products in good yields. chim.it A significant advancement was the development of an enantioselective variant. nih.govnih.gov This was achieved through a tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction. nih.gov The process is catalyzed by a chiral BINOL-derived complex, specifically (R)-3,3′-dibromo-BINOL in the presence of tin tetrachloride (SnCl₄). nih.govnih.gov This catalytic system facilitates the addition of the indole and then controls the stereochemistry of the subsequent protonation of the resulting enolate, leading to tryptophan derivatives in high yields and enantiomeric excesses. nih.gov This convergent approach is valuable for preparing a wide range of unnatural tryptophan derivatives for various synthetic and biological applications. acs.orgnih.gov

Synthesis of Halogenated Tryptophan Derivatives

Halogenated tryptophan derivatives are of significant interest for protein engineering and as building blocks for pharmaceuticals. bohrium.comtechnologypublisher.com Their synthesis can be achieved through both chemical and biological methods.

Enzymatic approaches offer a green and highly selective route. Flavin-dependent halogenases (FDHs) are versatile biocatalysts that can halogenate aromatic compounds using inexpensive halide salts. nih.gov Researchers have engineered autonomous E. coli cells capable of biosynthesizing specific halogenated tryptophans—such as 6-chloro-tryptophan, 7-chloro-tryptophan, 6-bromo-tryptophan, and 7-bromo-tryptophan—and incorporating them into proteins. bohrium.comnih.govnih.gov This system utilizes tryptophan halogenases (e.g., SttH and RebH) and a flavin reductase to achieve selective halogenation at the C-6 or C-7 positions. bohrium.comnih.gov

Another enzymatic method uses the enzyme tryptophanase, which can catalyze the coupling of halogenated indole derivatives with S-methyl-L-cysteine or β-F-L-alanine to produce the corresponding halogenated L-tryptophans. tandfonline.com When this reaction is conducted in deuterated water (²H₂O), it also allows for specific deuterium labeling at the α-position of the amino acid side chain. tandfonline.com

| Derivative | Method | Key Enzyme/Reagent | Reference |

|---|---|---|---|

| 6-Chloro-tryptophan | Biosynthesis in E. coli | Tryptophan 6-halogenase (SttH) | bohrium.comnih.gov |

| 7-Chloro-tryptophan | Biosynthesis in E. coli | Tryptophan 7-halogenase (RebH) | bohrium.comnih.gov |

| 6-Bromo-tryptophan | Biosynthesis in E. coli | Tryptophan 6-halogenase (SttH) | bohrium.comnih.gov |

| 7-Bromo-tryptophan | Biosynthesis in E. coli | Tryptophan 7-halogenase (RebH) | bohrium.comnih.gov |

| 4'-Fluoro-L-tryptophan | Enzymatic Coupling | Tryptophanase (TPase) | tandfonline.com |

| 5'-Chloro-L-tryptophan | Enzymatic Coupling | Tryptophanase (TPase) | tandfonline.com |

Synthetic Precursors for Natural Products and Complex Molecules

Tryptophan and its synthetically modified derivatives are crucial starting materials for the total synthesis of a vast number of natural products, particularly indole alkaloids. chim.it The structural complexity of these molecules often necessitates access to tryptophan building blocks with specific substitutions, which are prepared using the methodologies described previously.

For example, functionalized tryptophan derivatives serve as key intermediates in the syntheses of bioactive natural products like indolactam V and stephacidin A. scispace.com The synthesis of (–)-clavicipitic acid has been achieved using tryptophan derivatives prepared via both C-H activation and aziridine-opening strategies. chim.itacs.org

Furthermore, L-tryptophan itself is the biosynthetic precursor to the entire class of bisindole natural products, which are formed by the fusion of two tryptophan molecules. nih.govnih.gov These compounds, such as violacein (B1683560), exhibit potent medicinal properties. nih.govnih.gov The rich chemistry of the tryptophan scaffold provides a template for the enzymatic and chemical synthesis of a diverse array of complex and biologically active molecules. nih.gov

Biosynthetic Pathways and Regulation of Tryptophan

Tryptophan Biosynthesis in Microorganisms and Plants

While mammals must obtain the essential amino acid tryptophan from their diet, plants and microorganisms are capable of synthesizing it de novo. researchgate.netnih.gov This process begins with chorismate, the final product of the shikimate pathway, and proceeds through a series of five to seven enzyme-catalyzed reactions. cabidigitallibrary.orgnih.gov The tryptophan biosynthetic pathway is crucial not only for producing a key component of proteins but also for generating precursors for a wide range of important secondary metabolites, including the plant hormone auxin. researchgate.net

Shikimate Pathway as a Precursor Route

The shikimate pathway is a foundational metabolic route in bacteria, archaea, fungi, algae, and plants that is absent in animals. wikipedia.orgnih.gov It serves as the primary route for the biosynthesis of the aromatic amino acids: tryptophan, phenylalanine, and tyrosine. wikipedia.orgrsc.org It has been estimated that over 30% of all carbon fixed by plants is channeled through this pathway. frontiersin.org

The pathway initiates with the condensation of phosphoenolpyruvate (B93156) (PEP), a product of glycolysis, and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.gov Through a seven-step enzymatic process, these precursors are converted into chorismate. rsc.org Chorismate stands at a critical metabolic branch point, serving as the direct precursor for the tryptophan synthesis pathway as well as the pathways for phenylalanine and tyrosine. wikipedia.orgigem.org

Enzymatic Steps in the Tryptophan Pathway

The conversion of chorismate to L-tryptophan involves a conserved series of reactions catalyzed by specific enzymes. cabidigitallibrary.org Though the core chemistry is highly conserved, the organization and fusion of the genes encoding these enzymes can vary significantly across different organisms. nih.gov

Anthranilate Synthase (AS) Function

Anthranilate synthase (AS) catalyzes the first committed step in the tryptophan-specific biosynthetic pathway. nih.govfrontiersin.org This enzyme converts chorismate into anthranilate. ebi.ac.uk AS is a heterotetrameric enzyme composed of two alpha (TrpE) and two beta (TrpG) subunits. ebi.ac.uk It functions as a glutamine amidotransferase, utilizing glutamine to supply the amino group that replaces the hydroxyl group on chorismate. ebi.ac.ukresearchgate.net The reaction proceeds through an enzyme-bound intermediate, 2-amino-2-deoxyisochorismate (ADIC). researchgate.net

As the first enzyme in the pathway, AS is a key point of regulation. Its activity is typically subject to feedback inhibition by the final product, L-tryptophan. igem.orgresearchgate.net In plants like Arabidopsis thaliana, there are multiple genes encoding the alpha subunit (ASA1 and ASA2), which are expressed differently. ASA1, for instance, is induced by wounding and pathogen infiltration, suggesting a role in defense responses. oup.com

Phosphoribosyl Anthranilate Transferase (PAT1) Activity and Regulation

The second step in the pathway is catalyzed by anthranilate phosphoribosyltransferase (PAT1), also known as phosphoribosylanthranilate transferase. researchgate.net This enzyme facilitates the reaction between anthranilate and 5-phospho-d-ribose 1-diphosphate (PRPP) to produce phosphoribosylanthranilate. researchgate.net In plants, PAT1 is a critical enzyme as it directs the entire carbon flux towards the synthesis of indole (B1671886), tryptophan, and auxin. researchgate.net

While bacterial PAT1 enzymes are often inhibited by tryptophan, studies on several plant PAT1s have shown they are not modulated by it. nih.gov Instead, regulation can vary; for example, the PAT1 from Physcomitrium patens is inhibited by tyrosine, and the enzyme from Selaginella moellendorffii is inhibited by phenylalanine. nih.gov This suggests a more complex, species-dependent regulatory mechanism in plants compared to the direct feedback inhibition seen in some bacteria. nih.govoup.com

Indole Glycerol Phosphate Synthase (IGP Synthase)

Indole-3-glycerol phosphate synthase (IGPS) catalyzes the fourth step in the pathway: the ring closure of the substrate 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) to form indole-3-glycerol phosphate (IGP). nih.govnih.gov This reaction is a multistep transformation that involves condensation, irreversible decarboxylation, and dehydration to form the characteristic indole ring of tryptophan. nih.govacs.org

Tryptophan Synthase Mechanism

The final two steps of tryptophan biosynthesis are catalyzed by tryptophan synthase. wikipedia.org This enzyme is typically found as an α2β2 tetrameric complex in bacteria, archaea, fungi, and plants. wikipedia.org

α-Subunit Reaction : The α-subunit (TrpA) catalyzes the retro-aldol cleavage of indole-3-glycerol phosphate (IGP) into indole and glyceraldehyde-3-phosphate (G3P). wikipedia.orgnih.gov

β-Subunit Reaction : The β-subunit (TrpB) catalyzes the condensation of the newly formed indole with L-serine to produce L-tryptophan. This reaction is dependent on a pyridoxal (B1214274) phosphate (PLP) cofactor. wikipedia.orgnih.gov

Table 1: Key Enzymes in Tryptophan Biosynthesis

| Enzyme Name | Abbreviation | Function |

|---|---|---|

| Anthranilate Synthase | AS | Converts chorismate to anthranilate. |

| Phosphoribosyl Anthranilate Transferase | PAT1 | Converts anthranilate to phosphoribosylanthranilate. |

| Indole-3-glycerol Phosphate Synthase | IGPS | Catalyzes the formation of the indole ring to produce indole-3-glycerol phosphate (IGP). |

| Tryptophan Synthase (α-subunit) | TrpA | Cleaves IGP to produce indole and glyceraldehyde-3-phosphate. |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate |

| 2-Amino-2-deoxyisochorismate |

| 5-phospho-d-ribose 1-diphosphate |

| Anthranilate |

| Chorismate |

| Erythrose 4-phosphate |

| Glyceraldehyde-3-phosphate |

| Indole |

| Indole-3-glycerol phosphate |

| L-phenylalanine |

| L-serine |

| L-tryptophan |

| L-tyrosine |

| Phenylalanine |

| Phosphoenolpyruvate |

| Phosphoribosylanthranilate |

| Pyruvate (B1213749) |

| Serine |

| Tryptophan |

Genetic Regulation of Tryptophan Biosynthesis (e.g., trp operon)

In many bacteria, the genes responsible for tryptophan synthesis are organized into a functional unit known as the trp operon. wikipedia.org This operon allows for the coordinated expression of the enzymes involved in the tryptophan biosynthetic pathway. The regulation of the trp operon is a classic example of negative repressible feedback, primarily controlled by the intracellular concentration of tryptophan. wikipedia.orgkhanacademy.org

In Escherichia coli, the trp operon comprises five structural genes (trpE, trpD, trpC, trpB, and trpA) that encode the enzymes for tryptophan synthesis. wikipedia.org The expression of these genes is controlled by a promoter and an operator region. A separate regulatory gene, trpR, which is constitutively expressed at a low level, produces a repressor protein. wikipedia.org

When tryptophan levels are high, tryptophan acts as a co-repressor, binding to the Trp repressor protein. khanacademy.org This binding activates the repressor, enabling it to bind to the operator region of the trp operon. microbenotes.com This binding physically blocks RNA polymerase from initiating transcription of the structural genes, thus halting tryptophan synthesis. wikipedia.org Conversely, when tryptophan is scarce, the repressor protein remains inactive and does not bind to the operator, allowing for the transcription of the operon and the production of tryptophan. microbenotes.com

Another layer of regulation in the E. coli trp operon is attenuation. wikipedia.org This mechanism provides a more sensitive response to tryptophan availability. The leader sequence of the trp mRNA contains a short open reading frame with two tryptophan codons. When tryptophan is scarce, the ribosome stalls at these codons, leading to the formation of an antiterminator hairpin structure in the mRNA, which allows transcription to continue. When tryptophan is abundant, the ribosome moves quickly through the leader peptide, causing the formation of a terminator hairpin that halts transcription prematurely. microbenotes.com

In other bacteria, such as Bacillus subtilis, the primary mechanism for regulating the trp operon is attenuation, which involves the tryptophan-activated RNA-binding attenuation protein (TRAP). nih.gov When tryptophan is abundant, it binds to TRAP, which then binds to the leader RNA of the trp operon, inducing the formation of a terminator structure and ceasing transcription. nih.gov

**Table 1: Key Regulatory Components of the trp Operon in *E. coli***

| Component | Gene | Function |

|---|---|---|

| Repressor Protein | trpR | Binds to the operator in the presence of tryptophan to block transcription. wikipedia.org |

| Operator | - | DNA sequence to which the activated repressor protein binds. wikipedia.org |

| Promoter | - | DNA sequence where RNA polymerase binds to initiate transcription. khanacademy.org |

| Structural Genes | trpE, trpD, trpC, trpB, trpA | Encode the enzymes for tryptophan biosynthesis. wikipedia.org |

| Co-repressor | Tryptophan | Binds to and activates the repressor protein. khanacademy.org |

Industrial Biosynthesis of Tryptophan and Derivatives

The industrial production of L-tryptophan has largely shifted from chemical synthesis to microbial fermentation due to its cost-effectiveness, sustainability, and the use of renewable resources. mdpi.comnih.govnih.gov Genetically modified strains of Escherichia coli and Corynebacterium glutamicum are the primary microorganisms used for large-scale tryptophan production. mdpi.comnih.gov

Fermentation Strategies Using Genetically Modified Microorganisms (e.g., E. coli, C. glutamicum)

Fed-batch fermentation is a widely employed strategy to achieve high cell densities and, consequently, high tryptophan titers. mdpi.compreprints.org This technique involves the controlled feeding of nutrients, such as glucose, to the culture to avoid the accumulation of inhibitory byproducts like acetate (B1210297). mdpi.com Maintaining the glucose concentration below a certain threshold (e.g., 2 g/L) can prevent metabolic overflow and enhance production. mdpi.com

Precise control over fermentation parameters is critical for maximizing tryptophan yield. preprints.orgresearchgate.net These parameters include:

Temperature: Optimal temperature control, sometimes involving a sequential heating process (e.g., 30–36°C), can significantly increase tryptophan production. mdpi.compreprints.org

pH: Maintaining an optimal pH is crucial for cell growth and enzyme activity.

Dissolved Oxygen (DO): High levels of dissolved oxygen can boost the pentose phosphate pathway, which is essential for precursor supply, and reduce the formation of acetate. preprints.orgresearchgate.net

The composition of the fermentation medium is also optimized to support high-level production. For instance, the addition of substances like sodium citrate (B86180) can enhance cofactor production and improve tryptophan titers. mdpi.com

Corynebacterium glutamicum is another important industrial microorganism for amino acid production, offering advantages such as robustness and safety. biorxiv.org Fed-batch cultivation of engineered C. glutamicum strains has achieved high tryptophan titers, with one study reporting 50 g/L from sucrose. nih.gov

Metabolic Engineering Approaches for Yield Enhancement

Metabolic engineering plays a pivotal role in developing highly efficient tryptophan-producing microbial strains. nih.gov These strategies aim to redirect the flow of carbon towards tryptophan biosynthesis and eliminate metabolic bottlenecks. mdpi.com

Key metabolic engineering strategies include:

Eliminating Feedback Inhibition: Key enzymes in the tryptophan pathway, such as 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) synthase (encoded by aroG) and anthranilate synthase (encoded by trpE), are subject to feedback inhibition by tryptophan. nih.govresearchgate.net Site-directed mutagenesis is used to create feedback-resistant versions of these enzymes, thereby increasing the metabolic flux towards tryptophan. nih.gov

Deregulation of the trp Operon: The transcriptional regulation of the trp operon is removed by deleting the trpR gene, which encodes the repressor protein. nih.govresearchgate.net This leads to the constitutive expression of the tryptophan biosynthesis genes.

Blocking Competing Pathways: The biosynthetic pathways for other aromatic amino acids, such as phenylalanine and tyrosine, compete with the tryptophan pathway for the common precursor chorismate. nih.gov Deleting key genes in these competing pathways (e.g., pheA and tyrA) channels more precursors towards tryptophan synthesis. researchgate.net

Enhancing Precursor Supply: The availability of precursors like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) is crucial for tryptophan production. nih.govnih.gov Overexpression of genes such as tktA (transketolase) and ppsA (phosphoenolpyruvate synthase) can increase the supply of these precursors. nih.gov

Engineering Transport Systems: Modifying transport systems to enhance the export of tryptophan out of the cell can alleviate feedback inhibition and increase the final product titer. mdpi.com For example, enhancing the expression of the aromatic amino acid exporter YddG has been shown to improve production. mdpi.com

Eliminating Degradation Pathways: The degradation of tryptophan can be prevented by deleting genes like tnaA, which encodes tryptophanase, an enzyme that converts tryptophan to indole. nih.govresearchgate.net

Table 2: Examples of Metabolic Engineering Strategies for Enhanced Tryptophan Production

| Strategy | Target Gene(s) | Microorganism | Effect | Reference |

|---|---|---|---|---|

| Elimination of Feedback Inhibition | aroG, trpE (mutated) | E. coli | Increased metabolic flux to tryptophan. | nih.gov |

| Deletion of Repressor Gene | trpR | E. coli | Constitutive expression of trp operon. | nih.gov |

| Blocking Competing Pathways | pheA, tyrA | E. coli | Increased precursor availability for tryptophan. | researchgate.net |

| Enhancing Precursor Supply | tktA, ppsA | E. coli | Increased availability of E4P and PEP. | nih.gov |

| Enhancing Tryptophan Export | yddG | E. coli | Increased extracellular tryptophan concentration. | mdpi.com |

| Blocking Tryptophan Degradation | tnaA | E. coli | Reduced degradation of tryptophan to indole. | nih.gov |

Through the systematic application of these metabolic engineering and fermentation strategies, researchers have been able to develop microbial strains capable of producing high titers of L-tryptophan, making microbial fermentation a commercially viable method for its large-scale production. researchgate.netnih.gov

Metabolic Transformations and Derivative Formation of Tryptophan

Major Metabolic Pathways in Biological Systems

Tryptophan metabolism is a highly regulated process that leads to the formation of numerous physiologically important compounds. While a small fraction of tryptophan is utilized for the synthesis of serotonin (B10506) and melatonin, the vast majority, approximately 95%, is catabolized through the kynurenine (B1673888) pathway. nih.govwikipedia.orgresearchgate.net

The kynurenine pathway (KP) is the principal route of tryptophan degradation in mammals, responsible for about 95% of its catabolism. nih.govwikipedia.org This complex pathway generates several neuroactive and immunomodulatory metabolites, and ultimately leads to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). wikipedia.orgnih.gov Dysregulation of the kynurenine pathway has been implicated in a variety of neurological and psychiatric disorders. wikipedia.orgnih.gov

The initial and rate-limiting step of the kynurenine pathway is the oxidative cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine. nih.govmdpi.com This reaction is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.govmdpi.com

Tryptophan 2,3-dioxygenase (TDO) is primarily located in the liver and is the main enzyme responsible for tryptophan degradation under normal physiological conditions. nih.govnih.gov Its activity is regulated by glucocorticoids and substrate levels. nih.gov

Indoleamine 2,3-dioxygenase (IDO) is an extrahepatic enzyme found in various tissues and immune cells. nih.govmdpi.com IDO is induced by pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), and plays a significant role in immune modulation. nih.govscilit.com There are two forms of IDO, IDO1 and IDO2, which are products of different genes. nih.govnih.gov

The differential regulation and tissue distribution of TDO and IDO allow for the fine-tuning of tryptophan metabolism in response to both physiological and pathological stimuli. nih.gov

Following the initial step, N-formylkynurenine is rapidly converted to kynurenine by formamidase. mdpi.com Kynurenine is a central branch point in the pathway and can be further metabolized along several routes, leading to the formation of a variety of bioactive compounds. mdpi.com

Key intermediates and their formation are summarized in the table below:

| Intermediate | Formation |

| Kynurenine | Formed from N-formylkynurenine by the enzyme formamidase. mdpi.com |

| Anthranilate | Produced from the cleavage of kynurenine by the enzyme kynureninase. mdpi.com |

| 3-Hydroxykynurenine | Generated from kynurenine by the action of kynurenine 3-monooxygenase (KMO). mdpi.com |

| Kynurenic Acid | Synthesized from kynurenine via an irreversible transamination reaction catalyzed by kynurenine aminotransferases (KATs). mdpi.com |

| Xanthurenic Acid | Formed from 3-hydroxykynurenine by KATs. mdpi.com |

| 3-Hydroxyanthranilic Acid | Produced from 3-hydroxykynurenine by kynureninase. mdpi.com |

| Quinolinic Acid | An excitotoxic NMDA receptor agonist, is synthesized from 3-hydroxyanthranilic acid by 3-hydroxyanthranilate 3,4-dioxygenase. nih.govmonash.edu |

The balance between the different branches of the kynurenine pathway is critical, as some metabolites, like kynurenic acid, are considered neuroprotective, while others, such as quinolinic acid, are neurotoxic. monash.edumdpi.com

While the kynurenine pathway is conserved across many species, there are notable differences in tryptophan catabolism between mammals and bacteria. In mammals, the primary function of the kynurenine pathway is the synthesis of NAD+ and the regulation of immune responses. nih.govnih.gov

In contrast, many bacteria can utilize tryptophan as their sole source of carbon and nitrogen for growth. asm.org They possess alternative catabolic pathways for tryptophan degradation. For instance, some bacteria can directly convert tryptophan into various indole derivatives, which are not major products of mammalian tryptophan metabolism. frontiersin.orgnih.gov While both mammals and some bacteria share the initial steps of the kynurenine pathway, the downstream enzymatic steps and final products can differ significantly. asm.org For example, a pathway identified in Burkholderia cepacia degrades 2-amino-3-carboxymuconate semialdehyde to pyruvate (B1213749) and acetate (B1210297), which differs from the proposed mammalian pathway that leads to glutaryl-coenzyme A. asm.orgresearchgate.net

Although a minor route in terms of the total volume of tryptophan metabolized, the serotonin pathway is of immense physiological importance. frontiersin.orgnih.gov This pathway is responsible for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin. nih.govwikipedia.org

The initial and rate-limiting step in the biosynthesis of serotonin is the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). nih.govwikipedia.org This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). nih.govwikipedia.org The activity of TPH is the primary determinant of serotonin synthesis rates. nih.gov

There are two isoforms of TPH:

TPH1: Primarily found in peripheral tissues such as the gut, skin, and pineal gland. nih.govwikipedia.org

TPH2: The predominant isoform in the central nervous system, specifically expressed in neuronal cells. wikipedia.orgaip.orgnih.gov

The subsequent step in the pathway is the decarboxylation of 5-HTP to serotonin by the enzyme aromatic amino acid decarboxylase. nih.gov The availability of tryptophan in the brain is a key factor influencing the rate of serotonin synthesis, as the TPH2 enzyme is not typically saturated with its substrate. nih.govnih.gov

Serotonin Pathway (5-HT Pathway)

Serotonin and Melatonin Biosynthesis

In animals, tryptophan is the direct precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. topview.aipnas.org This metabolic conversion is a multi-step enzymatic process. researchgate.net

The initial and rate-limiting step is the hydroxylation of tryptophan to form 5-hydroxytryptophan (5-HTP). researchgate.net This reaction is catalyzed by the enzyme tryptophan hydroxylase, which requires tetrahydrobiopterin (B1682763) as a cofactor. researchgate.netyoutube.com Subsequently, aromatic L-amino acid decarboxylase, with the help of pyridoxal (B1214274) phosphate (B84403) (an active form of vitamin B6), removes the carboxyl group from 5-HTP to produce serotonin. youtube.comslideshare.net

Serotonin can then be further metabolized to melatonin, a hormone primarily known for regulating circadian rhythms. topview.aiyoutube.com This conversion involves two enzymatic steps. First, serotonin N-acetyltransferase acetylates serotonin to form N-acetylserotonin. researchgate.netresearchgate.net In the final step, N-acetylserotonin O-methyltransferase methylates N-acetylserotonin to produce melatonin, utilizing S-adenosyl methionine (SAM) as a methyl group donor. researchgate.netyoutube.com

| Step | Precursor | Enzyme | Product | Cofactor(s) |

| 1 | Tryptophan | Tryptophan Hydroxylase | 5-Hydroxytryptophan (5-HTP) | Tetrahydrobiopterin |

| 2 | 5-Hydroxytryptophan | Aromatic L-amino acid Decarboxylase | Serotonin (5-Hydroxytryptamine) | Pyridoxal Phosphate (Vitamin B6) |

| 3 | Serotonin | Serotonin N-acetyltransferase | N-acetylserotonin | Acetyl-CoA (Vitamin B5) |

| 4 | N-acetylserotonin | N-acetylserotonin O-methyltransferase | Melatonin | S-adenosyl methionine (SAM) |

Indole Pathway in Microbial Metabolism

A significant portion of dietary tryptophan that reaches the large intestine is metabolized by the gut microbiota through the indole pathway. nih.govnih.gov This pathway generates a variety of indole derivatives that play crucial roles in host-microbe interactions and host physiology. nih.gov

Many Gram-positive and Gram-negative bacteria in the gut possess the enzyme tryptophanase. nih.gov This enzyme catalyzes the conversion of tryptophan into indole, pyruvate, and ammonia (B1221849). oup.comresearchgate.net The production of indole by gut bacteria has been shown to influence various physiological processes, including intestinal barrier function and immune responses. nih.gov In some bacteria, such as Fusobacterium nucleatum, the gene encoding tryptophanase has been identified and the enzyme's activity characterized. nih.gov The synthesis of indole can also occur from indole-3-glycerol phosphate, a precursor in tryptophan biosynthesis, through the action of enzymes with indole-3-glycerol phosphate lyase activity found in both plants and bacteria. nih.govacs.orgacs.org

Beyond indole, the gut microbiota can metabolize tryptophan into a range of other indole derivatives. researchgate.net These include indole-3-acetic acid (IAA), indole-3-lactic acid (ILA), and indole-3-propionic acid (IPA). nih.govresearchgate.net

The formation of Indole-3-propionic acid from tryptophan is a multi-step process carried out by specific gut bacteria, notably from the Clostridiaceae and Peptostreptococcaceae families. wikipedia.orgmdpi.com This pathway involves the initial conversion of tryptophan to indole-3-pyruvic acid, which is then sequentially converted to indole-3-lactic acid, indole-3-acrylic acid, and finally to Indole-3-propionic acid. nih.gov Indole-3-propionic acid is a potent antioxidant and has been shown to have neuroprotective effects. wikipedia.org It is known to interact with host receptors like the pregnane (B1235032) X receptor, influencing mucosal homeostasis. wikipedia.org

| Tryptophan-Derived Indole Compound | Producing Bacteria (Examples) | Key Function(s) |

| Indole | Escherichia coli, Clostridium sp., Bacteroides sp. | Intercellular signaling, influences biofilm formation |

| Indole-3-acetic acid (IAA) | Clostridium sp., Bacteroides sp., Bifidobacterium sp. | Modulates host immune responses |

| Indole-3-propionic acid (IPA) | Clostridium sporogenes, Peptostreptococcus sp. | Potent antioxidant, neuroprotective effects |

| Indole-3-lactic acid (ILA) | Lactobacillus sp., Bifidobacterium sp. | Anti-inflammatory effects |

Tryptophan as a Precursor for Specialized Metabolites

Indole Alkaloids in Plants

Tryptophan is the biochemical precursor for a vast and diverse group of plant secondary metabolites known as indole alkaloids, with over 4100 known compounds. wikipedia.orgbiocyclopedia.com These alkaloids exhibit a wide range of physiological activities. wikipedia.org The biosynthesis of most indole alkaloids begins with the decarboxylation of tryptophan to form tryptamine (B22526). wikipedia.orgyoutube.com Tryptamine then serves as a key intermediate that can be further modified to produce simple indole alkaloids or condensed with other molecules to form complex structures. epharmacognosy.com

For instance, in the formation of terpenoid indole alkaloids, tryptamine condenses with secologanin (B1681713) to produce strictosidine, a universal precursor for this large subclass of alkaloids. youtube.com From strictosidine, complex enzymatic pathways lead to the synthesis of medicinally important compounds like ajmalicine, catharanthine, and vindoline. youtube.com Other classifications of tryptophan-derived alkaloids include simple β-carboline alkaloids, quinoline (B57606) alkaloids, pyrroloindole alkaloids, and ergot alkaloids. epharmacognosy.com

Auxins (Phytohormones)

In the plant kingdom, tryptophan is a primary precursor for the synthesis of auxins, a class of phytohormones crucial for regulating plant growth and development. researchgate.netresearchgate.net The most common and physiologically active auxin is indole-3-acetic acid (IAA). nih.gov While tryptophan-independent pathways for auxin biosynthesis exist, the tryptophan-dependent pathways are well-established. researchgate.netnih.gov

Several distinct tryptophan-dependent pathways for IAA biosynthesis have been proposed in plants, named after their key intermediates: nih.govoup.comresearchgate.net

The indole-3-pyruvic acid (IPA) pathway: Tryptophan is first converted to indole-3-pyruvic acid by a transaminase, which is then converted to indole-3-acetaldehyde and finally to IAA. nih.gov

The tryptamine (TAM) pathway: Tryptophan is decarboxylated to tryptamine, which is then converted to indole-3-acetaldehyde and subsequently to IAA. oup.com

The indole-3-acetamide (B105759) (IAM) pathway: Tryptophan is converted to indole-3-acetamide, which is then hydrolyzed to produce IAA. oup.com

The indole-3-acetaldoxime (IAOx) pathway: Tryptophan is converted to indole-3-acetaldoxime, which serves as a branch point for the synthesis of IAA and other secondary metabolites like glucosinolates. nih.gov

The specific pathway utilized can vary between plant species and is regulated by developmental and environmental cues. researchgate.net

| Pathway | Key Intermediate | Key Enzyme(s) |

| Indole-3-pyruvic acid (IPA) | Indole-3-pyruvic acid | Tryptophan aminotransferase, Flavin monooxygenase |

| Tryptamine (TAM) | Tryptamine | Tryptophan decarboxylase |

| Indole-3-acetamide (IAM) | Indole-3-acetamide | Amidase |

| Indole-3-acetaldoxime (IAOx) | Indole-3-acetaldoxime | Cytochrome P450 monooxygenases |

Niacin (Vitamin B3) Biosynthesis

The conversion of the essential amino acid tryptophan to niacin (vitamin B3) is a crucial biochemical pathway for maintaining sufficient niacin levels, particularly when dietary intake is inadequate. droracle.ai This process, primarily occurring in the liver, involves the kynurenine pathway, which degrades approximately 90% of dietary tryptophan. droracle.ai Niacin itself is a collective term for nicotinic acid and nicotinamide and is vital for numerous bodily functions, including energy metabolism, DNA repair, and the synthesis of cholesterol and fats. droracle.ai

The biosynthesis of niacin from tryptophan is a multi-step process requiring several enzymes and the presence of cofactors such as vitamin B6, riboflavin, and iron. droracle.ai The pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) in the liver and indoleamine 2,3-dioxygenase (IDO) in other tissues. droracle.ainih.gov The pathway proceeds through a series of intermediates, with α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) being a key branch point. nih.gov While most ACMS is further metabolized for energy production, a portion cyclizes to form quinolinic acid, the precursor to nicotinic acid mononucleotide and subsequently NAD (nicotinamide adenine dinucleotide). nih.govresearchgate.net NAD can then be hydrolyzed to release nicotinamide. researchgate.net

The efficiency of this conversion is an important factor in nutrition, with an estimated 1 mg of nicotinamide being produced from the metabolism of 67 mg of tryptophan. researchgate.net Although this pathway is a significant source of niacin, dietary sources of preformed niacin are generally more efficient for meeting the body's requirements. droracle.ai Certain metabolic disorders or nutritional deficiencies can impair the conversion of tryptophan to niacin, potentially leading to a deficiency. droracle.ai

| Key Enzyme/Intermediate | Role in Niacin Biosynthesis |

| Tryptophan 2,3-dioxygenase (TDO) | Initiates the kynurenine pathway in the liver. droracle.ainih.gov |

| Indoleamine 2,3-dioxygenase (IDO) | Initiates the kynurenine pathway in extrahepatic tissues. droracle.ainih.gov |

| α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) | A key intermediate in the kynurenine pathway. nih.gov |

| Quinolinic acid | Precursor to nicotinic acid mononucleotide. nih.govresearchgate.net |

| Quinolinic acid phosphoribosyltransferase (QPRT) | Converts quinolinic acid to nicotinic acid mononucleotide. researchgate.net |

Anti-herbivory Metabolites (e.g., Indole Glucosinolates)

Plants have evolved sophisticated chemical defense mechanisms to deter herbivores, and tryptophan-derived secondary metabolites play a central role in this defense. nih.gov Among these are indole glucosinolates (IGs), a class of compounds found in plants of the order Brassicales. mdpi.com These compounds are part of a defense system often referred to as the "mustard oil bomb". mdpi.com

The anti-herbivory action of indole glucosinolates is activated upon tissue damage by an herbivore. mdpi.com In intact plant cells, glucosinolates are stored separately from the enzyme myrosinase. frontiersin.org When a herbivore chews the plant tissue, the cellular compartments are disrupted, allowing the glucosinolates to come into contact with myrosinase. frontiersin.orgfrontiersin.org This interaction triggers the hydrolysis of glucosinolates into various toxic breakdown products, including isothiocyanates and nitriles, which act as deterrents to the feeding herbivore. mdpi.comfrontiersin.org

Research in Arabidopsis thaliana has demonstrated that the jasmonate (JA) hormonal signaling pathway regulates the production of these defense compounds in response to herbivory. nih.govnih.gov Studies have shown that the indole glucosinolate pathway is both necessary and sufficient for tryptophan-mediated defense against generalist herbivores like the two-spotted spider mite, Tetranychus urticae. nih.govnih.gov The presence of specific myrosinases is crucial for the processing of IGs into their active forms that hinder herbivore oviposition. nih.govnih.gov Plants can increase the biosynthesis of indole glucosinolates as a defense response to insect feeding. mdpi.com

| Compound/Enzyme | Role in Anti-herbivory Defense |

| Indole Glucosinolates (IGs) | Tryptophan-derived defense compounds. nih.govmdpi.com |

| Myrosinase | Enzyme that hydrolyzes glucosinolates upon tissue damage. mdpi.comfrontiersin.org |

| Isothiocyanates and Nitriles | Toxic breakdown products of glucosinolate hydrolysis that deter herbivores. mdpi.comfrontiersin.org |

| Jasmonate (JA) | Plant hormone that regulates the synthesis of defense compounds. nih.govnih.gov |

Biosynthesis of Bisindole Natural Products

Bisindole natural products are a diverse class of molecules formed from the dimerization of two L-tryptophan molecules. nih.govmit.edu These compounds exhibit a wide range of potent medicinal properties. nih.govmit.edu The inherent reactivity of the indole ring of tryptophan provides a versatile scaffold for the enzymatic construction of these complex molecules. nih.gov

The biosynthesis of bisindoles involves novel enzymatic mechanisms that facilitate the fusion of two tryptophan-derived units. nih.govmit.edu One of the earliest observed bisindole molecules was violacein (B1683560), a violet pigment produced by bacteria such as Chromobacterium violaceum and Janthinobacterium lividum. nih.govmdpi.com The biosynthesis of violacein is dependent on the vioABCDE operon, which encodes the five enzymes necessary to convert two molecules of L-tryptophan into violacein. mdpi.com

Another pathway for bisindole formation involves the dimerization of indole-3-pyruvate, a metabolite derived from L-tryptophan. nih.gov The rich chemistry of tryptophan allows for various dimerization and cyclization strategies, leading to a wide diversity of bisindole natural products. nih.gov These compounds are often more potent in their biological activity compared to their monomeric indole counterparts. researchgate.net

| Bisindole Product | Biosynthetic Precursor | Key Features |

| Violacein | Two molecules of L-tryptophan. nih.govmdpi.com | A violet pigment with a range of biological activities, synthesized by enzymes encoded by the vioABCDE operon. mdpi.com |

| Terrequinone A | Indole-3-pyruvate. nih.gov | Formed through the dimerization of indole-3-pyruvate molecules. nih.gov |

Analytical and Characterization Methodologies in Tryptophan Research

Chromatographic Techniques

Chromatographic methods are fundamental in the separation and quantification of tryptophan and its related compounds from complex biological matrices. These techniques leverage the differential partitioning of analytes between a stationary and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of tryptophan due to its speed, efficiency, and excellent separation capabilities for both the amino acid and its metabolites. nih.gov A variety of HPLC methods have been developed, often employing reversed-phase columns, such as C18, and utilizing UV or fluorescence detectors for quantification. nih.govnih.gov

For the analysis of 2-Amino-DL-tryptophan, which is a racemic mixture of D- and L-enantiomers, chiral HPLC is essential. Chiral stationary phases (CSPs) are employed to resolve these enantiomers. One successful approach involves the use of macrocyclic glycopeptide-based CSPs, like teicoplanin, which are compatible with both organic and aqueous mobile phases, making them ideal for separating polar and ionic compounds like amino acids without derivatization.

Derivatization is another common strategy in HPLC analysis of tryptophan to enhance detection sensitivity. Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) generates highly fluorescent derivatives that can be detected with high sensitivity. nih.govnih.gov This allows for the simultaneous analysis of tryptophan and its metabolites. nih.govnih.gov

The following interactive table summarizes various HPLC conditions used in tryptophan analysis:

Table 1: HPLC Parameters for Tryptophan Analysis| Stationary Phase | Mobile Phase | Detection | Application |

|---|---|---|---|

| C18 | 5 mM sodium acetate (B1210297) and acetonitrile (B52724) (92:8, v/v) | UV (267 nm) | Quantification of tryptophan in plasma nih.gov |

| Teicoplanin chiral column | Methanol (B129727)/2 mM sodium 1-octanesulfonate | Not specified | Separation of tryptophan enantiomers srce.hr |

| Reversed-phase column | Linear gradient of acetonitrile in water | Fluorescence (Ex: 280 nm, Em: 360 nm) | Determination of tryptophan in yogurt nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and thermal instability of amino acids like tryptophan, direct analysis by GC-MS is not feasible. nih.govsrce.hr Therefore, derivatization is a mandatory step to increase the volatility and thermal stability of the analyte. nih.gov

Common derivatization reagents for amino acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which convert the polar functional groups (-OH, -NH2, -SH) into nonpolar silyl (B83357) derivatives. nih.govmdpi.com For instance, the use of MTBSTFA results in the formation of more stable tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov

The derivatized tryptophan can then be separated on a capillary column and detected by a mass spectrometer, which provides both qualitative and quantitative information based on the mass-to-charge ratio of the fragmented ions. caltech.edu While effective, the derivatization step adds complexity to the analytical workflow. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the sensitive and specific quantification of tryptophan and its numerous metabolites in biological samples. nih.govmdpi.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. A key advantage of LC-MS over GC-MS is that it often does not require derivatization, simplifying sample preparation. jst.go.jp

In LC-MS/MS methods, analytes are separated on a chromatographic column and then ionized, typically using electrospray ionization (ESI). The precursor ions are then selected and fragmented, and the resulting product ions are monitored for quantification, a mode known as multiple reaction monitoring (MRM). This approach provides excellent specificity and allows for the simultaneous determination of a wide range of tryptophan-related compounds in a single run. nih.gov

The development of robust LC-MS/MS methods is crucial for biomarker studies, as disturbances in tryptophan metabolism are linked to various diseases. mdpi.com

Table 2: LC-MS/MS Method Parameters for Tryptophan Metabolites

| Analyte(s) | Sample Matrix | LC Column | Ionization Mode | Limit of Quantification (LOQ) |

|---|---|---|---|---|

| Tryptophan, Kynurenine (B1673888), Kynurenic Acid, etc. | Serum, Brain | Restek Ultra Aqueous C18 | ESI Positive | 3.42 to 244.82 nmol/L nih.gov |

| Tryptophan and 7 metabolites | Human Plasma and Urine | Not specified | Not specified | Not specified |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique for the separation and qualitative identification of amino acids, including tryptophan. crsubscription.comiitg.ac.in In TLC, a stationary phase, typically silica (B1680970) gel, is coated on a plate, and a solvent system (mobile phase) moves up the plate by capillary action, separating the components of a sample mixture based on their differential partitioning. crsubscription.comiitg.ac.in

For the separation of tryptophan from other amino acids, various solvent systems can be employed, such as a mixture of n-butanol, water, and acetic acid. nih.gov After development, the separated spots are visualized. Since amino acids are colorless, a detecting reagent is required. Ninhydrin (B49086) is a common reagent that reacts with most amino acids to produce a characteristic purple color, known as Ruhemann's purple. iitg.ac.in

TLC can also be used for the selective separation of L-tryptophan from other amino acids using a microemulsion mobile phase. The detection limits for tryptophan on a TLC plate can be in the microgram range. nih.gov

Spectroscopic Methods

Spectroscopic methods are widely used for the quantitative determination of tryptophan, primarily by exploiting the unique properties of its indole (B1671886) ring.

Spectroscopic Methods

Spectroscopic techniques are fundamental in elucidating the molecular structure and properties of this compound by examining its interaction with electromagnetic radiation.

Fluorescence spectroscopy is a highly sensitive technique for the analysis of tryptophan due to the intrinsic fluorescence of its indole group. The spectroscopic properties of tryptophan are primarily governed by this indole ring, which absorbs light in the ultraviolet region, typically below 300 nm, with an absorption maximum around 280 nm in aqueous solutions. Upon excitation at this wavelength, it emits fluorescent light.

The emission spectrum of tryptophan in an aqueous environment is generally observed between 300 and 500 nm, with the peak emission occurring at approximately 360 nm. However, the exact emission maximum is highly sensitive to the local environment of the tryptophan residue, a property that is extensively used in studying protein structure and dynamics. For instance, when a tryptophan residue is exposed to a polar solvent like water, its emission maximum is around 350-355 nm, whereas in a nonpolar environment, it shifts to a shorter wavelength (around 330-340 nm). The excitation wavelength for tryptophan is typically around 280 nm, with a secondary peak sometimes observed around 230 nm.

Table 1: Fluorescence Properties of Tryptophan

| Property | Wavelength (nm) | Reference |

|---|---|---|

| Excitation Maximum | ~280 |

Electrochemical Methods

Polarography

Polarography is an electrochemical technique used for the analysis of electroactive substances. In the context of tryptophan research, it has been employed to study the electrochemical behavior of tryptophan and related indole compounds at mercury electrodes. monash.edu Differential pulse polarography, along with other voltammetric techniques like cyclic voltammetry and cathodic stripping voltammetry, has been utilized to investigate the oxidation processes of these compounds. monash.edu

Research has shown that indole compounds, including tryptophan, can undergo a reversible oxidation process at mercury electrodes. monash.edu This process involves the formation of a mercury(II)-indole complex. monash.edu The general equation for this reaction, where InH represents the indole compound, is:

2InH + Hg ⇌ HgIn₂ + 2H⁺ + 2e⁻ monash.edu

The potential at which this oxidation occurs is dependent on factors such as pH and the concentration of the indole compound. monash.edu For some of these compounds, a second oxidation process can be observed at more positive potentials, particularly at higher concentrations. monash.edu The strong adsorption of the product onto the electrode surface forms the basis for a highly sensitive analytical method known as differential pulse cathodic stripping voltammetry for the determination of indoles. monash.edu

Amperometry

Amperometry is an electrochemical detection method that measures the current resulting from the oxidation or reduction of an electroactive species at a constant applied potential. This technique has been successfully applied to the development of biosensors for the quantitative determination of L-tryptophan.